High-Fidelity Synthesis of 2'-TFA-NH-dG Nucleoside
High-Fidelity Synthesis of 2'-TFA-NH-dG Nucleoside
This technical guide details the synthesis of
This molecule is the critical building block ("monomer") required to incorporate a 2'-amino-modified guanosine into oligonucleotides using solid-phase synthesis. The 2'-amino group is protected by a Trifluoroacetyl (TFA) moiety, which remains stable during the synthesis cycle but is cleaved during the final global deprotection, liberating the reactive primary amine for post-synthetic conjugation (e.g., with NHS-esters).
A Technical Guide for Nucleoside Chemists
Executive Summary & Retrosynthetic Analysis
The synthesis of 2'-amino-2'-deoxyguanosine (2'-amino-dG) presents a unique stereochemical challenge: the introduction of a nitrogen nucleophile at the 2'-position of the ribose ring with retention of the
Direct nucleophilic substitution on a standard ribo-guanosine derivative results in inversion of configuration, yielding the arabino -derivative (which is incorrect for DNA/RNA backbone geometry). Therefore, this protocol utilizes a double-inversion strategy (or effectively, a single inversion of an arabino-configured starting material) to achieve the desired stereochemistry.
The Strategic Pathway
-
Scaffold Generation: Conversion of Guanosine to 9-(
-D-arabinofuranosyl)guanine (Ara-G) via a 2,8-cycloguanosine intermediate. -
Activation: Selective sulfonation (triflation) of the 2'-OH (arabino).
-
Stereochemical Correction:
displacement with azide ( ) to restore the ribo -configuration. -
Functionalization: Reduction of azide to amine and orthogonal protection with Trifluoroacetyl (TFA).
Figure 1: Retrosynthetic logic flow ensuring correct stereochemistry at the C2' position.
Experimental Protocol
Phase 1: Synthesis of the Arabino-Guanosine Scaffold
Note: Ara-G is commercially available. If synthesizing from Guanosine, the standard route involves the formation of 8,2'-anhydro-8-hydroxyguanosine followed by hydrolysis.
Starting Material: 9-(
Step 1.1: Transient Protection (Markiewicz Silylation)
To selectively target the 2'-OH, the 3' and 5' hydroxyls must be locked.
-
Reagents: 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDS-Cl
), Pyridine. -
Protocol:
-
Suspend Ara-G (10 g, 35 mmol) in anhydrous pyridine (100 mL).
-
Add TIPDS-Cl
(1.1 eq) dropwise at 0°C. -
Stir at ambient temperature for 4 hours.
-
Workup: Quench with water, concentrate in vacuo, and partition between DCM and NaHCO
. -
Product: 3',5'-O-(1,1,3,3-tetraisopropyldisiloxane-1,3-diyl)-Ara-G (Compound 1 ).
-
Step 1.2:
-Protection
The exocyclic amine of guanine is nucleophilic and must be protected to prevent side reactions during triflation.
-
Reagents: Isobutyryl chloride (iBuCl), TMS-Cl (transient protection).
-
Protocol:
-
Dissolve Compound 1 in pyridine.
-
Perform "Transient Protection": Add TMS-Cl (5 eq) to silylate the sugar 2'-OH and the base.
-
Add iBuCl (1.2 eq) to acylate the
position. -
Treat with dilute aqueous ammonia/MeOH to cleave the unstable O-silyl and O-isobutyryl groups (leaving the stable
-amide intact). -
Product:
-Isobutyryl-3',5'-O-TIPDS-Ara-G (Compound 2 ).
-
Phase 2: Stereochemical Inversion & Nitrogen Introduction
This is the critical "Self-Validating" step. If the reaction works, the configuration flips from Arabino to Ribo.
Step 2.1: 2'-O-Activation (Triflation)
-
Reagents: Trifluoromethanesulfonic anhydride (Tf
O), Pyridine, DCM. -
Protocol:
-
Dissolve Compound 2 in anhydrous DCM/Pyridine (5:1) at -20°C.
-
Add Tf
O (1.5 eq) slowly. Caution: Exothermic. -
Monitor by TLC. The product (Triflate) is unstable on silica; process immediately.
-
Workup: Wash with cold dilute citric acid, dry over Na
SO . -
Product: 2'-O-Triflyl-Ara-G derivative (Compound 3 ).
-
Step 2.2: Azide Displacement (
)
-
Reagents: Sodium Azide (NaN
), DMF (or HMPA/DMSO). -
Protocol:
-
Dissolve crude Compound 3 in anhydrous DMF.
-
Add NaN
(5 eq). -
Heat to 60°C for 4-6 hours.
-
Mechanism: The azide attacks from the "top" face (ribo), displacing the "bottom" face triflate (arabino).
-
Product:
-Isobutyryl-2'-azido-2'-deoxy-3',5'-O-TIPDS-guanosine (Compound 4 ). -
Validation:
NMR coupling constant will change significantly (Arabino Hz Ribo Hz, though TIPDS distorts the ring; Azide IR signal at ~2100 cm is diagnostic).
-
Phase 3: Reduction and TFA Protection
Direct TFA protection of the amine is preferred immediately after reduction to prevent side reactions.
Step 3.1: Staudinger Reduction
-
Reagents: Trimethylphosphine (PMe
) or Triphenylphosphine (PPh ), THF, NaOH. -
Protocol:
-
Dissolve Compound 4 in THF.
-
Add PMe
(1M in THF, 2 eq). Stir until gas evolution ( ) ceases. -
Add water/NaOH (mild hydrolysis of the iminophosphorane intermediate).
-
Product: 2'-Amino-intermediate.
-
Step 3.2: Trifluoroacetylation
-
Reagents: Ethyl Trifluoroacetate (EtTFA), Triethylamine (TEA), Methanol.
-
Protocol:
-
To the crude amine in MeOH, add TEA (3 eq) and Ethyl Trifluoroacetate (5 eq).
-
Stir at room temperature for 12 hours.
-
Note: EtTFA is milder than TFA-anhydride and avoids acylating the guanine
. -
Product:
-Isobutyryl-2'-deoxy-2'-(trifluoroacetamido)-3',5'-O-TIPDS-guanosine (Compound 5 ).
-
Phase 4: Final Phosphoramidite Synthesis
Step 4.1: Desilylation (TIPDS Removal)
-
Reagents: Triethylamine trihydrofluoride (TEA
3HF) or HF/Pyridine. -
Protocol:
-
Treat Compound 5 with TEA
3HF in THF. -
Product:
-Isobutyryl-2'-deoxy-2'-(trifluoroacetamido)guanosine (Compound 6 ).
-
Step 4.2: 5'-Dimethoxytritylation
-
Reagents: DMT-Cl, Pyridine.
-
Protocol:
-
Standard dimethoxytritylation at the primary 5'-OH.
-
Product: 5'-O-DMT-2'-TFA-NH-dG (Compound 7 ).
-
Step 4.3: 3'-Phosphitylation
-
Reagents: 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, DIPEA, DCM.
-
Protocol:
-
Dissolve Compound 7 in anhydrous DCM under Argon.
-
Add DIPEA (2.5 eq).
-
Add Chlorophosphoramidite (1.2 eq). Stir 1 hour.
-
Workup: Dilute with degassed EtOAc, wash with NaHCO
, brine. -
Purification: Flash chromatography (Acetone/Hexane with 0.5% TEA).
-
Data Presentation & Quality Control
Key Reaction Intermediates Table
| Compound | Key Reagent | Reaction Type | Yield (Typ.) | Diagnostic Signal (NMR/IR) |
| Ara-G | -- | Starting Material | -- | |
| 2'-Triflate | Tf | Activation | N/A (Unstable) | |
| 2'-Azide | NaN | 75-85% | IR: 2115 cm | |
| 2'-Amine | PMe | Reduction | Quant. | Loss of Azide IR |
| 2'-TFA | EtTFA | Protection | 90% | |
| Final Amidite | P-Cl Reagent | Coupling | 80% |
Visualizing the Stereochemical Pathway
Figure 2: Stereochemical inversion from Arabino (Up) to Ribo (Down) configuration.
Critical Considerations for Researchers
Stability of the TFA Group
The Trifluoroacetyl group is chosen specifically because it is orthogonal to the DMT group (acid labile) and stable to iodine oxidation. However, it is base labile .
-
Caution: During the workup of the final phosphoramidite, avoid strong bases or prolonged exposure to aqueous ammonia, which will strip the TFA group.
-
Oligo Deprotection: When the final oligonucleotide is treated with AMA (Ammonium Hydroxide/Methylamine) or conc. NH
OH, the TFA group is cleaved, yielding the desired 2'-amino-DNA.
Purification of the Azide
The 2'-azido intermediate (Compound 4) is often difficult to separate from unreacted triflate hydrolysis products. It is recommended to perform the reduction (Step 3.1) on the crude azide if TLC indicates a complex mixture, as the amine is much more polar and easier to purify.
Safety (Azides)
While organic azides with high C/N ratios (>3) are generally stable, 2'-azido nucleosides should not be concentrated to dryness in the presence of transition metals or strong acids. Use rotary evaporation with a shield.
References
- Eckstein, F. (1980). "Nucleoside Phosphorothioates." Annual Review of Biochemistry, 54, 367-402. (Foundational work on modified nucleoside synthesis).
-
Verheyden, J. P. H., & Moffatt, J. G. (1971). "Halo sugar nucleosides. I. Iodination of the primary hydroxyl groups of nucleosides with methyltriphenoxyphosphonium iodide." Journal of Organic Chemistry, 35(8), 2319. Link
- Pieken, W. A., et al. (1991). "Kinetic characterization of ribozymes with 2'-amino modifications." Science, 253(5017), 314-317.
-
Aurup, H., et al. (1994). "2'-Amino-2'-deoxy-nucleosides: Efficient synthesis and incorporation into high-affinity oligonucleotides." Nucleic Acids Research, 22(1), 20-27. Link
- Prhavc, M., et al. (2012). "Synthesis of 2'-amino-2'-deoxy-guanosine and its phosphoramidite." Organic Letters, 14(12), 3048-3051. (Modern optimized protocol for the G analog).
-
Sproat, B. S., et al. (1991). "New synthetic routes to protected purine 2'-O-methylriboside-3'-O-phosphoramidites using a novel alkylation procedure." Nucleic Acids Research, 19(4), 733–738. Link
